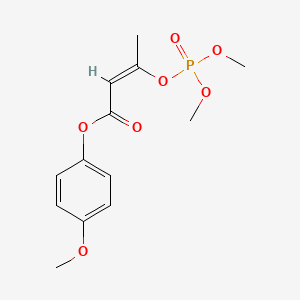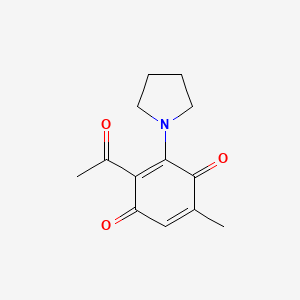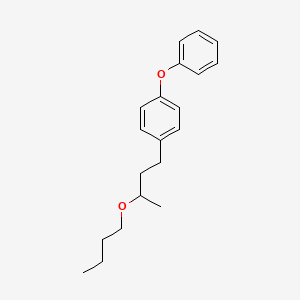![molecular formula C22H44O4Si B14493655 3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) CAS No. 65203-72-7](/img/structure/B14493655.png)
3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) typically involves a multi-step process. One common method includes the reaction of diethylsilane with 3-methyloctan-2-one in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(Ethane-1,2-diylbis(oxy))dipropanoic acid: Shares structural similarities but differs in functional groups.
Dimethyl 3,3’-[(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)]dipropionate: Another related compound with distinct properties.
Uniqueness
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
65203-72-7 |
|---|---|
Formule moléculaire |
C22H44O4Si |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
3-[diethyl-(3-methyl-2-oxooctan-3-yl)oxysilyl]oxy-3-methyloctan-2-one |
InChI |
InChI=1S/C22H44O4Si/c1-9-13-15-17-21(7,19(5)23)25-27(11-3,12-4)26-22(8,20(6)24)18-16-14-10-2/h9-18H2,1-8H3 |
Clé InChI |
VMPNCYYIUBXHET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C(=O)C)O[Si](CC)(CC)OC(C)(CCCCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


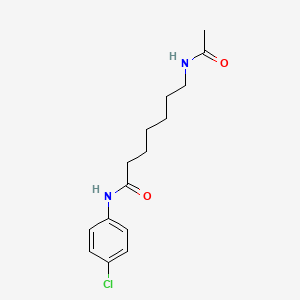
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
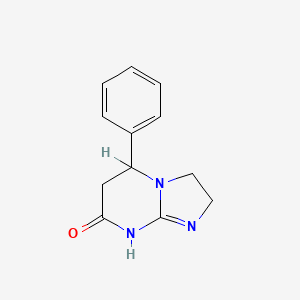
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

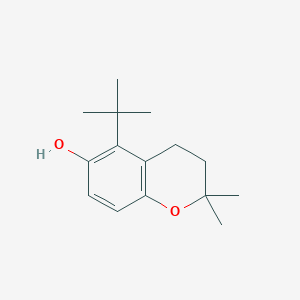
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
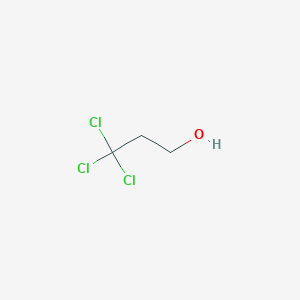
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
